Bethanidine

描述

A guanidinium antihypertensive agent that acts by blocking adrenergic transmission.

A guanidinium antihypertensive agent that acts by blocking adrenergic transmission. The precise mode of action is not clear.

Structure

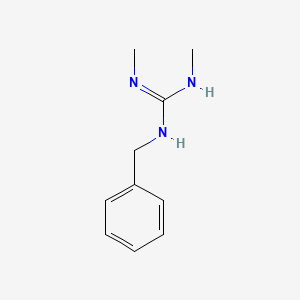

2D Structure

3D Structure

属性

IUPAC Name |

1-benzyl-2,3-dimethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-11-10(12-2)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVZHWNOUVJHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114-85-2 (sulfate (2:1)) | |

| Record name | Bethanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022677 | |

| Record name | Bethanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bethanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.58e+00 g/L | |

| Record name | Bethanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55-73-2, 114-85-2 | |

| Record name | Bethanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bethanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bethanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00217 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bethanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-2,3-dimethylguanidinium sulphate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETHANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8S3YM7AUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bethanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Context and Early Pharmacological Investigations of Bethanidine

Discovery and Initial Characterization within Adrenergic Neuron Research

The discovery of bethanidine is credited to the work of Boura and Green, whose research in the late 1950s and early 1960s significantly advanced the understanding of adrenergic neuron blocking agents. nih.govnih.gov Their investigations followed the discovery of earlier compounds such as bretylium (B1223015), which demonstrated the feasibility of selectively blocking the release of neurotransmitters from postganglionic sympathetic nerves. nih.gov

This compound, chemically known as N-benzyl-N',N''-dimethylguanidine, emerged from a systematic search for a compound with a more favorable pharmacological profile than its predecessors. dntb.gov.uaoup.com Specifically, researchers were seeking an agent with a shorter duration of action and a reduced tendency to deplete noradrenaline stores compared to the widely used guanethidine (B1672426). nih.gov Early studies on this compound, often referred to by its experimental code BW 467C60, meticulously characterized its effects on adrenergic neurons. medchemexpress.com These investigations revealed that this compound effectively blocked the release of noradrenaline from sympathetic nerve endings in response to nerve stimulation. medchemexpress.com This action was demonstrated in various animal models and across different smooth muscle preparations, confirming its potent adrenergic neuron blocking properties. medchemexpress.comnih.gov

Evolution of Sympatholytic Agent Development

The development of this compound is best understood within the broader context of the evolution of sympatholytic agents. The journey began with the discovery of compounds like xylocholine (B1682297) (TM10), which, despite its cholinomimetic side effects, demonstrated the principle of adrenergic neuron blockade. nih.gov This was followed by the introduction of bretylium, a more specific adrenergic neuron blocker. nih.gov

The clinical introduction of guanethidine represented a significant therapeutic advance in the management of hypertension. nih.gov However, its long duration of action and tendency to cause significant depletion of noradrenaline stores prompted the search for alternatives. nih.gov this compound was developed to address these limitations. Early comparative studies highlighted the key differences between these agents. This compound was found to be more potent than both bretylium and guanethidine. nih.gov Furthermore, its effect on the relationship between the frequency of nerve stimulation and the resulting physiological response was generally intermediate between that of bretylium and guanethidine. nih.gov This nuanced pharmacological profile positioned this compound as a distinct option within the growing armamentarium of sympatholytic drugs.

Nomenclature and Classification in Early Pharmacology

In the initial stages of its development and investigation, this compound was primarily known by its chemical name, N-benzyl-N',N''-dimethylguanidine, and its research code, BW 467C60. oup.commedchemexpress.com As it moved towards clinical use, the generic name "this compound" was adopted, sometimes spelled as "betanidine". wikipedia.org

From a pharmacological standpoint, this compound was classified as a sympatholytic agent, a broad term for drugs that inhibit the sympathetic nervous system. wikipedia.orgdrugbank.com More specifically, it was categorized as an adrenergic neuron blocking agent, reflecting its mechanism of action at the presynaptic nerve terminal. nih.govwikipedia.org Due to its chemical structure, it is also classified as a guanidinium (B1211019) compound. drugbank.comnih.gov Early pharmacological literature firmly placed it within the class of antihypertensive agents, recognizing its primary therapeutic application. nih.gov Its classification as an adrenergic antagonist further specified its role in opposing the actions of the sympathetic nervous system. nih.gov

Interactive Data Table: Key Sympatholytic Agents of the Era

| Compound | Year of Description/Introduction | Key Characteristics Noted in Early Research |

| Xylocholine (TM10) | 1950s | Demonstrated the principle of adrenergic neuron blockade but had significant cholinomimetic side effects. nih.gov |

| Bretylium | Late 1950s | A more specific adrenergic neuron blocking agent. nih.gov |

| Guanethidine | 1959 | Effective antihypertensive with a long duration of action and significant noradrenaline depletion. nih.govnih.gov |

| This compound | Early 1960s | A potent adrenergic neuron blocker with a shorter duration of action and less noradrenaline depletion compared to guanethidine. nih.govnih.gov |

Chemical Synthesis Methodologies and Structural Analysis of Bethanidine

Synthetic Pathways for Guanidinium (B1211019) Derivatives

The synthesis of bethanidine, chemically known as N-benzyl-N',N''-dimethylguanidine, and other related guanidinium derivatives, relies on established principles of guanidine (B92328) chemistry. These methods typically involve the reaction of an amine with a suitable guanidinylating agent.

Condensation Reactions in this compound Synthesis

The core of this compound's structure is the guanidine group, a highly basic functional group that is protonated at physiological pH. rsc.org The synthesis of asymmetrically substituted guanidines like this compound is often achieved through a condensation reaction where a primary amine, in this case, benzylamine (B48309), attacks an activated guanidine precursor. A common and effective method involves the use of S-methylisothiourea derivatives as the guanidinylating agent.

A representative synthesis pathway involves the reaction of benzylamine with a pre-formed N,N'-dimethyl-S-methylisothiourea salt. In this reaction, the benzylamine acts as a nucleophile, attacking the electrophilic carbon of the isothiourea. This is followed by the elimination of methanethiol, a good leaving group, to form the final guanidine product. organic-chemistry.orgnih.gov The reaction can be summarized as follows:

Step 1: Preparation of the Guanidinylating Agent: N,N'-dimethylthiourea is reacted with a methylating agent (e.g., methyl iodide) to form N,N'-dimethyl-S-methylisothiourea hydroiodide.

Step 2: Guanidinylation: Benzylamine is added to the N,N'-dimethyl-S-methylisothiourea salt, typically in a suitable solvent and often heated, to yield N-benzyl-N',N''-dimethylguanidine (this compound). google.com

Another classical approach involves the reaction of an amine with a cyanamide (B42294) derivative. For instance, benzylamine could be reacted with N,N-dimethylcyanamide, although this route can sometimes require more forcing conditions. nih.gov

| Reactant | Role | Example |

|---|---|---|

| Benzylamine | Amine Source (Nucleophile) | C₆H₅CH₂NH₂ |

| N,N'-dimethyl-S-methylisothiourea | Guanidinylating Agent | CH₃NHC(SCH₃)=NCH₃ |

| N,N-Dimethylcyanamide | Alternative Guanidinylating Precursor | (CH₃)₂NCN |

Modern Approaches to Guanidine Scaffold Construction

While classical condensation reactions remain robust, modern organic synthesis has introduced more sophisticated and versatile methods for constructing guanidine scaffolds. These often involve transition-metal catalysis or the use of novel, highly reactive guanidinylating reagents. organic-chemistry.org For instance, palladium-catalyzed reactions have been developed for the synthesis of substituted guanidines. organic-chemistry.org

Another modern strategy employs protected guanidinylating agents, such as N,N′-di-Boc-N′′-triflyl-guanidine, which offers high reactivity and allows for guanidinylation of even unreactive amines under mild conditions. google.comgoogle.com These reagents react readily with primary and secondary amines to give protected guanidines, which can then be deprotected to yield the final product. This approach provides excellent control over the reaction and is suitable for complex molecule synthesis. The use of scandium(III) triflate as a catalyst for the guanylation of amines with cyanamide in water represents a green chemistry approach to forming this functional group. organic-chemistry.org

Structure-Activity Relationships (SAR) in Adrenergic Neuron Blockade

The pharmacological efficacy of this compound and related aralkylguanidines is highly dependent on their molecular structure. Specific structural features are required for recognition and transport by the norepinephrine (B1679862) transporter (uptake-1) and for subsequent interference with neurotransmitter release at the sympathetic nerve ending. howmed.netnih.gov

Influence of Substituent Groups on Pharmacological Efficacy

The general structure for this class of compounds consists of a guanidine moiety linked, often via a short alkyl chain, to a lipophilic group, typically an aromatic ring.

The Guanidine Group: The highly basic guanidine group is essential for activity. It exists in its protonated, cationic form (the guanidinium ion) at physiological pH, which is crucial for its biological action. rsc.org

The Aralkyl Moiety: The benzyl (B1604629) group in this compound is a key feature. SAR studies on aralkylguanidines have shown that the nature and substitution of this aromatic ring significantly modulate activity. For example, the introduction of a chlorine atom at the ortho-position of the benzyl ring in a related compound was found to affect its adrenergic neuron blocking properties. nih.gov

Substitution on Guanidine Nitrogens: The methyl groups on the N' and N'' positions of this compound are also important. Compared to the unsubstituted N-benzylguanidine or the more extensively substituted guanethidine (B1672426) (which has an ethylaminoethyl side chain), the N,N'-dimethyl substitution pattern of this compound results in a distinct pharmacological profile. nih.gov Generally, increasing the size of these substituents can impact the molecule's affinity for the norepinephrine transporter and its subsequent intracellular actions.

| Compound | Structure | Key Structural Feature | Relative Adrenergic Neuron Blocking Activity |

|---|---|---|---|

| Guanethidine | C₉H₂₂N₄ | Octahydroazocinyl-ethyl side chain | Potent and long-acting |

| This compound | C₁₀H₁₅N₃ | Benzyl group, N',N''-dimethyl substitution | Potent with shorter duration than Guanethidine |

| Debrisoquine (B72478) | C₁₀H₁₃N₃ | Guanidine incorporated into a tetrahydroisoquinoline ring | Potent |

Stereochemical Implications in Molecular Interaction

This compound (N-benzyl-N',N''-dimethylguanidine) is an achiral molecule as it does not possess any stereocenters. Consequently, it exists as a single structure and not as a mixture of enantiomers or diastereomers. Therefore, stereochemical considerations regarding differential activity between stereoisomers are not applicable to this compound itself.

However, the molecule possesses conformational flexibility due to several rotatable single bonds, such as the C-N and C-C bonds in the benzylamino moiety. The specific conformation adopted by this compound upon interaction with its biological target, the norepinephrine transporter, is crucial for its activity. The spatial arrangement of the cationic guanidinium head and the lipophilic benzyl group must be optimal to allow for effective binding and subsequent transport into the adrenergic neuron. While not an issue of stereoisomerism, this conformational aspect is a key structural factor in its molecular interaction.

Physicochemical Aspects Relevant to Biological Function

Beyond basic properties, specific physicochemical characteristics of this compound are intrinsically linked to its mechanism of action as an adrenergic neuron blocker.

The biological activity of this compound is critically dependent on its active transport from the extracellular space into the cytoplasm of sympathetic neurons. nih.gov This transport is mediated by the norepinephrine transporter (NET), also known as uptake-1, the same transporter responsible for the reuptake of norepinephrine from the synaptic cleft. howmed.netnih.gov Therefore, the physicochemical properties that govern its recognition and translocation by NET are paramount to its function.

Ionization State: this compound is a strong base with a calculated pKa of 12.41, meaning it is almost exclusively in its protonated, cationic guanidinium form at physiological pH (~7.4). ebi.ac.uk This permanent positive charge is a key feature, mimicking the protonated amine of the endogenous substrate, norepinephrine. This cationic nature is essential for recognition by the transporter.

Lipophilicity/Hydrophilicity Balance: The molecule exhibits a balance between the hydrophilic, charged guanidinium head and the lipophilic benzyl group. This amphiphilic character is crucial. The lipophilic part contributes to the affinity for the transporter protein, while the charged group drives the specific interaction. The partition coefficient (LogP) is a measure of this balance; for this compound, calculated AlogP and CX LogP values are around 0.98-1.27. ebi.ac.uk This moderate lipophilicity allows for sufficient interaction with the transporter without excessive partitioning into lipid membranes, which could hinder its arrival at the target site.

The entire mechanism of action hinges on these properties. Inhibitors of the norepinephrine transporter, such as desipramine (B1205290), can prevent the uptake of guanidinium antihypertensives like this compound and guanethidine, thereby blocking their pharmacological effects. nih.govnih.gov This demonstrates that the biological function is not merely a matter of reaching the target organ, but of a specific, transporter-mediated accumulation within the target neuron, a process governed by the molecule's distinct physicochemical profile.

| Property | Value/Description | Relevance to Biological Function |

|---|---|---|

| pKa (Basic) | ~12.41 ebi.ac.uk | Ensures the molecule is >99.9% protonated (cationic) at physiological pH, which is essential for recognition by the norepinephrine transporter (NET). rsc.org |

| AlogP | ~0.98 ebi.ac.uk | Indicates a balance of lipophilicity and hydrophilicity, facilitating interaction with and transport by NET. |

| Molecular Species | Base ebi.ac.uk | Acts as a substrate for the norepinephrine transporter, mimicking endogenous catecholamines. howmed.net |

| Polar Surface Area | 36.42 Ų ebi.ac.uk | Contributes to the molecule's hydrogen bonding potential and interaction with the aqueous environment and transporter binding sites. |

Molecular and Cellular Pharmacology of Bethanidine

Mechanisms of Adrenergic Neurotransmission Interference

Bethanidine's interference with adrenergic neurotransmission is a complex process involving its transport into the neuron and subsequent disruption of norepinephrine (B1679862) dynamics. drugbank.com

Inhibition of Norepinephrine Release from Presynaptic Terminals

This compound is an adrenergic release inhibitor, a class of drugs that prevent the release of norepinephrine and epinephrine (B1671497) from adrenergic nerve terminals. The principal action of this compound is to inhibit the release of noradrenaline from these terminals. drugbank.com This blockade of neurotransmitter release is a key component of its pharmacological activity. Comparative studies with similar compounds, such as guanethidine (B1672426), have shown that while both inhibit norepinephrine release, this compound has a faster onset and shorter duration of action.

The process begins with the active uptake of this compound into the adrenergic neuron via the norepinephrine transporter (NET). ijpp.com This transport is crucial for its action, as substances that block NET, such as tricyclic antidepressants, can antagonize the effects of this compound. Once inside the neuron, this compound interferes with the normal process of neurotransmitter release upon nerve stimulation. drugbank.com

Modulation of Neurotransmitter Storage and Uptake Mechanisms

This compound's action is intrinsically linked to the mechanisms of neurotransmitter uptake and storage. It is actively transported into the adrenergic nerve terminal by the norepinephrine transporter (NET). ijpp.com Evidence suggests that this compound shares this uptake mechanism with norepinephrine itself. ijpp.com

| Transporter | Interaction with this compound | Consequence of Interaction |

|---|---|---|

| Norepinephrine Transporter (NET) | This compound is a substrate and is actively transported into the presynaptic neuron. ijpp.com | Accumulation of this compound within the adrenergic neuron, which is essential for its pharmacological effect. |

| Vesicular Monoamine Transporter (VMAT) | This compound is concentrated in synaptic vesicles, likely via VMAT, displacing norepinephrine. researchgate.net | Depletion of norepinephrine stores, leading to reduced neurotransmitter release. |

Post-Ganglionic Sympathetic Nerve Blockade Mechanisms

This compound is classified as a postganglionic sympathetic nerve terminal blocker. drugbank.comsnmjournals.org Its mechanism of action is localized to the terminal ends of sympathetic nerves, where it interferes with the release and distribution of norepinephrine. snmjournals.org This is distinct from ganglionic blockers, which act at the autonomic ganglia. The blockade of postganglionic sympathetic nerve function by this compound results in a reduction of sympathetic tone on effector organs, such as blood vessels. drugbank.com This leads to vasodilation and a decrease in peripheral resistance. Studies have shown that this compound is a potent agent in producing this blockade. nih.gov

Receptor and Ion Channel Interactions

In addition to its effects on neurotransmitter release and storage, this compound also interacts directly with certain adrenergic receptors.

| Receptor | Action of this compound | Reported Effect |

|---|---|---|

| Alpha-2A Adrenergic Receptor | Agonist nih.govdrugbank.comdrugbank.com | Inhibition of norepinephrine release from presynaptic terminals. wikipedia.org |

| Beta-1 Adrenergic Receptor | Antagonist drugbank.com | Potential for direct blockade of beta-1 adrenergic effects. |

| Beta Adrenergic Receptor (general) | Antagonist drugbank.com | Potential for broad beta-adrenergic blockade. |

Beta Adrenergic Receptor Modulatory Effects

There is evidence to suggest that this compound also possesses antagonist activity at beta-adrenergic receptors. drugbank.com Specifically, it has been identified as an antagonist of the beta-1 adrenergic receptor and more generally at beta-adrenergic receptors. drugbank.com This action would directly counteract the effects of circulating catecholamines like epinephrine and norepinephrine on tissues that express these receptors, such as the heart. cvpharmacology.com However, the primary mechanism of this compound's sympatholytic action is attributed to its effects on adrenergic neuron function rather than direct receptor blockade. The clinical significance of its beta-blocking properties is less well-defined compared to its effects on norepinephrine release and alpha-2 agonism.

Interactions with ATP-Sensitive Inward Rectifier Potassium Channels

This compound's interaction with potassium channels is complex and appears to vary depending on the tissue type and specific channel subtype. It is identified as an inhibitor of the ATP-sensitive inward rectifier potassium channel 1 (KCNJ1). drugbank.comdrugbank.comunict.it Inward rectifier potassium channels are crucial for establishing the resting membrane potential and for the repolarization phase of the cardiac action potential. uniprot.org They characteristically permit a greater flow of potassium into the cell than out of it. uniprot.org

Interestingly, while it acts as a blocker of these channels in some contexts, research on aortic vascular smooth muscle cells revealed a different effect. In this tissue, this compound was found to activate a large-conductance (100-120 pS) K+ channel by increasing its probability of opening. scholaris.ca This suggests that this compound's modulatory effect on potassium channels is not uniform and may be specific to the channel isoform and the cellular environment.

Electrophysiological Effects on Cardiac Tissues

This compound exerts significant electrophysiological effects on cardiac tissues, which have been studied in various models, including canine Purkinje fibers and ventricular muscle cells. nih.govnih.gov Its actions modify the cardiac action potential, primarily by affecting the rapid depolarization phase and ion channel conductances. nih.govnih.gov These effects are notably different from those of its structural analog, bretylium (B1223015), and in some aspects, resemble the effects of lidocaine. nih.gov

Studies on canine cardiac Purkinje fibers have demonstrated that this compound produces distinct, dose-dependent changes in the characteristics of the action potential. nih.gov

Phase 0 Depolarization: this compound significantly decreases the maximal rate of depolarization (MRD or Vmax) of Phase 0 and reduces the overshoot (the peak amplitude) of the action potential. nih.govnih.gov This effect is use-dependent, meaning it becomes more pronounced at higher heart rates. nih.gov

Action Potential Duration (APD): The compound decreases the duration of the action potential plateau. nih.gov

Resting Membrane Potential: this compound does not affect the maximum diastolic potential (MDP), indicating it does not alter the resting state of the cell membrane between action potentials. nih.gov

In ventricular muscle cells, a similar decrease in the maximal rate of depolarization is observed, although the action potential duration remains unaffected in this tissue type. nih.gov

Table 1: Summary of this compound's Effects on Action Potential in Canine Purkinje Fibers

| Parameter | Effect | Concentration/Condition | Source |

| Maximal Rate of Depolarization (MRD) | Dose-dependent decrease | 10-80 mg/L | nih.gov |

| Phase 0 Overshoot | Dose-dependent decrease | 10-80 mg/L | nih.gov |

| Action Potential Duration (APD) | Decreased | 10-80 mg/L | nih.gov |

| Maximum Diastolic Potential (MDP) | No effect | 10-80 mg/L | nih.gov |

This compound's influence on the action potential is a direct result of its modulation of several key ion currents. Research using single cultured embryonic chick heart cells has elucidated these specific effects. nih.gov

Potassium (K+) Current: Extracellular application of this compound greatly decreases the outward K+ current (IK). nih.gov The reduction of this repolarizing current contributes to the observed alterations in action potential duration.

Sodium (Na+) Current: The compound potentiates the inward fast Na+ current (INa) when applied extracellularly. nih.gov This finding contrasts with its effect on the maximal rate of Phase 0 depolarization, which is primarily driven by the Na+ current, suggesting a complex interaction. However, it's noted that intracellular application of this compound blocks the Na+ current. nih.gov

Calcium (Ca2+) Current: this compound potentiates the inward slow calcium current (ICa). nih.gov This effect can increase the force of contraction, leading to a positive inotropic effect. nih.gov

Table 2: this compound's Impact on Cardiac Ion Currents

| Ion Current | Effect (Extracellular Application) | Cell Type | Source |

| Outward K+ Current (IK) | Greatly decreased | Embryonic chick heart cells | nih.gov |

| Inward Fast Na+ Current (INa) | Potentiated | Embryonic chick heart cells | nih.gov |

| Inward Slow Ca2+ Current (ICa) | Potentiated | Embryonic chick heart cells | nih.gov |

Intracellular and Enzymatic Pathway Modulation

Renin Secretion Suppression Pathways

This compound effectively decreases blood pressure in part by suppressing renin secretion from the kidneys. drugbank.comnih.gov This effect is not due to a direct enzymatic inhibition of renin itself, but is a downstream consequence of this compound's primary mechanism of action as a peripherally acting antiadrenergic agent. drugbank.comnih.gov

Investigating Sentrin-Specific Protease 1 (SENP1) Inhibition

Recent computational research has identified this compound as a potential inhibitor of Sentrin-Specific Protease 1 (SENP1). researchgate.netnih.gov SENP1 is a cysteine protease that plays a critical role in cellular processes by regulating protein deSUMOylation—the removal of Small Ubiquitin-like Modifier (SUMO) proteins from their targets. researchgate.netmdpi.com Dysregulation of SENP1 has been implicated in various pathologies, including cardiovascular diseases where it can be upregulated by hypertrophic stimuli. researchgate.netnih.gov

Through the use of molecular docking and molecular dynamics (MD) simulations, studies have explored the interaction between this compound and SENP1. researchgate.netnih.gov The key findings from these computational models are:

Molecular docking analyses predicted that this compound can bind to and potentially inhibit SENP1. nih.gov

MD simulations showed that this compound can form a stable complex with the active site of the SENP1 enzyme. researchgate.netnih.gov

These in silico studies provide evidence suggesting that this compound could be a potential drug candidate for SENP1 inhibition. researchgate.netnih.gov However, it is crucial to note that these findings are based on computational modeling and have not yet been validated through in vitro or in vivo experimental studies. Further research is required to confirm this inhibitory activity and its potential therapeutic significance.

Molecular Docking and Dynamics Simulations of this compound-SENP1 Interactions

Computational studies have been instrumental in repurposing existing drugs for new therapeutic targets. This compound, a guanidinium (B1211019) compound historically used as an antihypertensive agent, has been identified as a potential inhibitor of Sentrin-specific protease 1 (SENP1) through in silico screening and molecular simulation studies. frontiersin.orgfrontiersin.org These computational approaches, including molecular docking and molecular dynamics (MD) simulations, provide detailed insights into the potential binding mechanism and stability of the this compound-SENP1 complex.

Molecular docking analyses predict that this compound can favorably bind to the active site of SENP1. researchgate.net This binding is crucial for inhibiting the enzyme's catalytic function. While the precise binding energy for the this compound-SENP1 interaction is not detailed in widely available literature, the context of SENP1 inhibition by other small molecules suggests that a negative binding free energy is indicative of a spontaneous binding process. For comparison, various natural compounds have been docked with SENP1, showing a range of binding affinities.

Table 1: Comparative Binding Energies of Various Compounds with SENP1

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Cinnamic acid | -4.89 |

| Aspirin | -5.79 |

| Resveratrol | -5.91 |

| Ferulic acid | -6.21 |

| Berberine | -6.65 |

| Momordin | -9.53 |

This table presents data from a study on natural compounds and is for comparative purposes only. frontiersin.org The binding energy for this compound with SENP1, while calculated, is not specified in the reviewed literature.

Following molecular docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. For the this compound-SENP1 complex, MD simulations have shown that the compound forms a stable complex with the enzyme. frontiersin.orgresearchgate.netfrontiersin.org The stability of this interaction is a key indicator of the potential for sustained inhibition of SENP1. Several parameters are analyzed during MD simulations to determine the stability of the complex.

| DSSP (Define Secondary Structure of Proteins) | Analyzes the secondary structure elements (e.g., alpha-helices, beta-sheets) of the protein over time. Stability in the secondary structure upon ligand binding is a favorable sign. | DSSP plot analysis supported the finding that this compound forms a stable complex with SENP1. researchgate.net |

Role in SUMOylation/deSUMOylation Homeostasis

The process of post-translational modification by Small Ubiquitin-like Modifiers (SUMOs) is a dynamic and reversible cycle crucial for regulating numerous cellular processes. This balance between SUMO conjugation (SUMOylation) and deconjugation (deSUMOylation) is critical for cellular homeostasis. mdpi.commdpi.com The key enzymes responsible for reversing SUMOylation are the Sentrin/SUMO-specific proteases (SENPs). tandfonline.com

SENP1 is a major protease in this system, localizing to the nucleoplasm where it catalyzes two primary functions: the maturation of SUMO precursors and the deSUMOylation of target proteins. mdpi.commdpi.com It cleaves the peptide bond between the C-terminal glycine (B1666218) of a mature SUMO protein and the lysine (B10760008) residue of a substrate protein, thereby releasing the substrate from modification. mdpi.com SENP1 can process SUMO1, SUMO2, and SUMO3, making it a critical regulator of the SUMOylation status of many important proteins involved in transcriptional regulation, cell cycle control, and DNA damage response. mdpi.com

A disruption in the equilibrium between SUMOylation and deSUMOylation, often caused by abnormal SENP1 activity, is associated with various diseases, including cancer. mdpi.comwhiterose.ac.uk Overexpression of SENP1 has been observed in several cancers, where it promotes tumorigenesis by deSUMOylating oncoproteins and tumor suppressors. frontiersin.org For instance, SENP1-mediated deSUMOylation of proteins like Hypoxia-inducible factor 1α (HIF-1α) can stabilize them, leading to enhanced angiogenesis and cell growth. frontiersin.org

By inhibiting SENP1, this compound is predicted to shift the cellular balance towards a state of hyper-SUMOylation. The inhibition of SENP1's deconjugating activity would lead to the accumulation of SUMO-modified proteins. mdpi.com This alteration of the SUMO-proteome can have significant downstream effects, potentially reversing the pathological consequences of SENP1 overexpression. The ability of this compound to inhibit SENP1, as suggested by computational studies, positions it as a modulator of SUMOylation/deSUMOylation homeostasis, providing a molecular basis for its potential therapeutic application in diseases characterized by dysregulated SENP1 activity. researchgate.net

Pre Clinical Research Models and Advanced Methodologies for Bethanidine Studies

In Vitro Experimental Systems

In vitro models are fundamental for dissecting the molecular and cellular effects of bethanidine in a controlled environment. These systems allow for detailed analysis of its interactions with specific tissues, cells, and molecular targets.

Isolated Tissue Preparations for Adrenergic Response Analysis

Isolated tissue preparations are classical tools in pharmacology for studying the physiological responses of specific organs or tissues to drugs. For this compound, tissues rich in adrenergic innervation are of particular interest.

Rabbit Aortic Strips: Strips of rabbit aorta are widely used to study the effects of drugs on vascular smooth muscle and adrenergic nerve function. oup.com In these preparations, electrical stimulation causes the release of norepinephrine (B1679862) from sympathetic nerve endings, leading to muscle contraction. oup.com Studies have shown that this compound can block these nerve-stimulation-induced contractions, demonstrating its adrenergic neuron-blocking properties. oup.comnih.gov This blockade is selective for neuronal responses, as the tissue's response to exogenously applied norepinephrine is often potentiated. oup.com Research comparing this compound to other adrenergic neuron blockers like bretylium (B1223015) has revealed differences in their onset and reversibility of action in rabbit aortic strips. nih.govkarger.com For instance, the blockade produced by this compound is reversed more slowly upon washout compared to the blockade by bretylium. nih.gov Furthermore, this compound has been shown to relax aortic muscle, an effect associated with an increase in a specific type of potassium current. cdnsciencepub.com

Canine Cardiac Tissues: Isolated canine cardiac tissues, such as Purkinje fibers and ventricular muscle, are crucial for investigating the electrophysiological effects of cardiovascular drugs. nih.govnih.gov Studies using these tissues have revealed that this compound has direct effects on the cardiac action potential. nih.govnih.gov It can decrease the maximum rate of depolarization (MRD) and the overshoot of phase 0 in a dose-dependent manner, without affecting the maximum diastolic potential. nih.gov These effects are similar to those of some antiarrhythmic drugs. nih.gov The effects of this compound on the action potential in Purkinje fibers are notably different from those of bretylium. nih.gov

Cellular Models for Neurotransmitter Kinetic Studies

Cellular models are essential for studying how this compound affects the fundamental processes of neurotransmitter uptake and release at the neuronal level.

Uptake and Efflux Dynamics: this compound's primary mechanism involves its uptake into sympathetic nerve terminals via the norepinephrine transporter (NET). wikipedia.orgwikipedia.org This uptake is a prerequisite for its action. wikipedia.org Once inside the neuron, it is concentrated in transmitter vesicles, where it displaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores. wikipedia.org This process can be studied using radiolabeled compounds in cell cultures or isolated nerve terminal preparations (synaptosomes). For example, studies on the uptake of tritiated norepinephrine in aortic strips have shown that this compound is an effective inhibitor of this process. karger.com The differential retention of this compound inside the neuron compared to other compounds like bretylium suggests that this compound is more firmly bound within the neuron and leaks out more slowly. nih.gov

Advanced Electrophysiological Recording Techniques

To understand the impact of this compound on neuronal and cardiac cell excitability, advanced electrophysiological techniques are employed. mdpi.complos.org

Whole-Cell Current and Voltage Clamp: These techniques allow for the detailed study of ion channel function in single cells. pnas.org In the context of this compound research, whole-cell recordings can be used to investigate its effects on the specific ion currents that shape the action potential in neurons and cardiac myocytes. cdnsciencepub.com For example, voltage-clamp studies on embryonic chicken heart cell aggregates have been used to examine the effects of related compounds on potassium currents. pnas.org Such studies have demonstrated that this compound can increase a type of potassium current, which contributes to its vasodilatory effects. cdnsciencepub.com These techniques provide a high level of detail, enabling researchers to pinpoint the specific channels and currents modulated by the drug. mdpi.comedgccjournal.org

Biochemical Assays for Target Engagement and Pathway Analysis

Biochemical assays are crucial for confirming that a drug is interacting with its intended molecular target and for elucidating the downstream signaling pathways it affects. o2hdiscovery.conih.gov

Target Engagement Assays: For a drug like this compound, which acts on specific neuronal components, confirming target engagement is vital. pelagobio.comcriver.comdiscoveryontarget.com While specific high-throughput target engagement assays for this compound are not extensively documented in publicly available literature, the principle involves demonstrating a direct interaction with targets like the norepinephrine transporter. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to measure drug binding to its target in a cellular context. pelagobio.com

Pathway Analysis: Computational studies, such as molecular docking and molecular dynamics simulations, have been used to explore potential new targets and mechanisms for this compound. researchgate.net For instance, one study suggested that this compound might act as an inhibitor of sentrin-specific protease 1 (SENP1), a protein implicated in cardiovascular diseases. researchgate.net Such computational models help in forming hypotheses that can then be tested using further biochemical and cellular assays. researchgate.net

In Vivo Animal Models for Sympathetic Nervous System Research

In vivo models are indispensable for understanding the integrated physiological effects of this compound on the entire organism, particularly its influence on the sympathetic nervous system and cardiovascular regulation. academia.catnih.govpnas.org

Assessment of Autonomic Nerve Function and Reflex Responses

Animal models allow for the comprehensive evaluation of how this compound modulates autonomic control of various organ systems.

Sympathetic Blockade and Cardiovascular Effects: In anesthetized animals, such as cats and dogs, the administration of this compound leads to a blockade of responses to sympathetic nerve stimulation. nih.govnih.gov This can be observed as a reduction in the contraction of the nictitating membrane upon stimulation of the cervical sympathetic trunk. annualreviews.org Intravenous administration in human subjects has been shown to initially cause vasoconstriction, attributed to the release of catecholamines, followed by a prolonged vasodilation. nih.gov

Reflex Responses: this compound's effect on autonomic reflexes is a key aspect of its action. In human studies, it has been shown to abolish baroreceptor reflex responses, leading to postural hypotension. nih.gov This is a direct consequence of its sympatholytic action, preventing the compensatory vasoconstriction and heart rate increase that normally occur upon standing. nih.gov Animal models, including those for hypertension, are used to study these effects in a controlled preclinical setting. academia.cat

Comparative Pharmacological Profiling in Mammalian Systems

The pharmacological profile of this compound has been characterized through various comparative studies in mammalian systems, primarily focusing on its antihypertensive and antiarrhythmic properties. These investigations have benchmarked its effects against other adrenergic and antiarrhythmic agents, providing insights into its relative efficacy and mechanism of action.

In studies on essential hypertension, this compound has been compared with other antihypertensive drugs like alpha-methyldopa and reserpine. nih.gov These clinical trials in human patients have been instrumental in positioning this compound within the therapeutic landscape for hypertension. nih.gov The primary mechanism of action identified for this compound is as a peripherally acting antiadrenergic agent that functions by blocking adrenergic transmission. nih.gov It is classified as a guanidinium (B1211019) antihypertensive agent. nih.govguidetopharmacology.org More specifically, it is suggested to act as an alpha-2A adrenergic agonist, which contributes to its blood pressure-lowering effect by interfering with the sympathetic nervous system and suppressing renin secretion. nih.govguidetopharmacology.orgdrugbank.com

Preclinical research in rodent models has further elucidated its pharmacological characteristics. In rat heart models, the electrophysiological effects of this compound were compared with those of meobentine (B1676204) and quinidine. ncats.io Such studies, utilizing both in vivo and in vitro preparations, have helped to detail its impact on cardiac electrical activity. ncats.io For instance, research using glass microelectrodes to record transmembrane electrical activity in rat heart tissue demonstrated that related compounds could prolong action potential duration. ncats.io Further investigations in rats have explored its interaction with the dopaminergic system, showing similar hypotensive responses to this compound in rats treated with the dopamine (B1211576) agonist ropinirole (B1195838) or a vehicle. patsnap.com Animal models remain a cornerstone for investigating the complex mechanisms underlying hypertension and for evaluating the effects of pharmacological agents like this compound. jpp.krakow.plfrontiersin.org

Table 1: Comparative Pharmacological Studies of this compound in Mammalian Systems

| Comparison Drug(s) | Model System | Key Findings/Observations | Primary Focus of Study |

|---|---|---|---|

| Alpha-methyldopa, Reserpine | Human patients with essential hypertension | Comparative efficacy and adverse effects in treating hypertension. nih.gov | Antihypertensive effects |

| Meobentine, Quinidine | Rat hearts (in vivo and in vitro) | Comparison of effects on cardiac electrical activity. ncats.io | Antiarrhythmic and electrophysiological effects |

| Ropinirole (Dopamine agonist) | Rats | This compound produced similar hypotensive responses in ropinirole-treated and vehicle-treated rats, suggesting complex interactions with sympathetic tone. patsnap.com | Interaction with dopaminergic system |

Computational and In Silico Drug Discovery Approaches

Computational and in silico methods are increasingly integral to modern drug discovery and development, offering rapid and cost-effective ways to identify new drug targets, screen compound libraries, and predict molecular interactions. For a compound like this compound, these approaches can unveil novel therapeutic applications and elucidate its mechanism of action at a molecular level. These techniques range from virtual screening of large chemical databases to sophisticated simulations of protein-ligand dynamics.

Ligand-Based and Structure-Based Virtual Screening

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. curogen.co.kr This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that bind to a biological target. It uses the principle of molecular similarity, where compounds with similar structures are expected to have similar biological activities. nih.gov Techniques like pharmacophore modeling, which defines the essential 3D arrangement of functional groups necessary for biological activity, are central to LBVS. researchgate.netugm.ac.id For this compound, LBVS could be employed to screen databases for analogs with potentially improved affinity or different selectivity profiles by using its known structure as a query. mdpi.com

Structure-based virtual screening (SBVS) requires the 3D structure of the target protein, which can be obtained through methods like X-ray crystallography. curogen.co.kr Molecular docking is the most common SBVS method, where candidate ligands are computationally fitted into the binding site of the protein, and their binding affinity is estimated using scoring functions. frontiersin.org This approach has been successfully used to identify novel targets for existing drugs, a strategy known as drug repositioning. nih.govbiorxiv.org In the context of this compound, SBVS could be used to screen a proteome-wide panel of targets to identify previously unknown binding partners, potentially leading to new therapeutic indications. For instance, recent computational studies have used virtual screening to identify this compound as a potential inhibitor of Sentrin-specific protease 1 (SENP1). researchgate.net

Molecular Modeling and Dynamics Simulations for Binding Prediction

Once a potential drug-target interaction is identified, molecular modeling and molecular dynamics (MD) simulations are employed to provide a more detailed and dynamic understanding of the binding event. These methods predict the stability of the protein-ligand complex and characterize the specific molecular interactions that govern binding.

Recent in silico research has focused on the interaction between this compound and Sentrin-specific protease 1 (SENP1), an enzyme implicated in cardiovascular diseases and cancer. researchgate.netfrontiersin.orgnih.gov Molecular docking studies initially predicted that this compound could bind to and inhibit SENP1. patsnap.comnih.gov To validate these findings, MD simulations were performed. researchgate.net These simulations, which model the movement of every atom in the system over time, showed that this compound forms a stable complex with SENP1. nih.gov Analysis of the simulation trajectories included metrics such as Root Mean Square Deviation (RMSD) to assess conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds to quantify key interactions. researchgate.netnih.gov The results indicated a stable binding mode, suggesting that this compound is a potential candidate for SENP1 inhibition. patsnap.com Such studies provide strong evidence for further experimental validation. researchgate.netnih.gov Similar computational approaches have been used to study the binding of other natural compounds to related targets like SENP2. nih.govfrontiersin.org

Table 2: Summary of Molecular Dynamics Simulation Findings for this compound and SENP1

| Simulation Parameter | Observation/Finding | Interpretation |

|---|---|---|

| Molecular Docking | This compound showed favorable binding energy with the SENP1 active site. nih.gov | This compound is predicted to inhibit SENP1 activity. |

| MD Simulation | The this compound-SENP1 complex remained stable throughout the simulation. researchgate.netnih.gov | The binding is persistent and not a transient artifact. |

| RMSD (Root Mean Square Deviation) | Low RMSD values were observed for the complex. patsnap.comnih.gov | The complex maintains a stable conformation over time. |

| RMSF (Root Mean Square Fluctuation) | Analysis of atomic fluctuations indicated stable interaction at the binding site. nih.gov | Key residues involved in binding are not overly flexible, contributing to stable binding. |

| Hydrogen Bonds | A consistent number of hydrogen bonds were maintained between this compound and SENP1. researchgate.netnih.gov | Strong, specific interactions stabilize the complex. |

| Binding Free Energy | Calculations indicated a favorable free energy of binding. researchgate.net | The binding process is thermodynamically favorable. |

Network Pharmacology Applications for Target Identification

Network pharmacology represents a paradigm shift from the "one drug, one target" model to a more holistic approach that considers the complex network of interactions between drugs, proteins, and diseases. researchgate.net This methodology integrates data from genomics, proteomics, and chemical biology to construct interaction networks that can reveal the polypharmacology of drugs (i.e., their ability to act on multiple targets) and identify novel therapeutic opportunities. mdpi.com

In the context of this compound, network pharmacology can be used for in silico target identification. nih.gov By mapping known drug-target interactions and protein-protein interactions, a comprehensive network can be built. researchgate.net The position of this compound and its known targets within this network can provide clues about its broader mechanism of action. For example, analyzing the network neighborhood of a drug's targets can help predict off-target effects or new therapeutic uses. researchgate.netsciphermedicine.com this compound has been included in network-based analyses of drug combinations for hypertension, where the relationships between the targets of different drugs within a disease module are quantified to predict effective combinations. researchgate.netsciphermedicine.com Such approaches can systematically identify efficacious drug combinations that target separate but complementary pathways within the disease network.

Future Directions and Emerging Academic Research Avenues for Bethanidine

Elucidation of Undefined Molecular Mechanisms

The precise molecular mechanism of bethanidine is not fully understood. drugbank.comnih.gov It is recognized as a guanidinium (B1211019) antihypertensive agent that functions by blocking adrenergic transmission, primarily acting as an alpha-2A adrenergic agonist. drugbank.comnih.gov This action interferes with the sympathetic nervous system and suppresses renin secretion. drugbank.comnih.gov However, beyond this primary mechanism, its interactions with other cellular components are less clear. This compound is also known to inhibit the ATP-sensitive inward rectifier potassium channel 1 and act as an antagonist at beta-1 and general beta-adrenergic receptors. drugbank.com

Exploration of Novel Therapeutic Targets Beyond Adrenergic System Modulation

The chemical structure of this compound, specifically its guanidine (B92328) group, is a feature found in a wide array of biologically active molecules. tandfonline.comnih.govsci-hub.se This suggests that this compound itself may possess pharmacological activities beyond its effects on the adrenergic system. Guanidine derivatives have been investigated for a multitude of therapeutic purposes, providing a roadmap for exploring new applications for this compound. nih.govresearchgate.net

Future research could involve screening this compound against a broad panel of biological targets. Based on the activities of other guanidine-containing compounds, potential areas of exploration include:

Central Nervous System (CNS) Activity: Investigating potential neuromodulatory effects. nih.govsci-hub.se

Anti-inflammatory Effects: Assessing its ability to modulate inflammatory pathways or cytokine production. nih.govsci-hub.se

Ion Channel Modulation: Exploring its effects on other ion channels, such as the Na+/H+ exchanger, which has been a target for other guanidine derivatives. nih.govsci-hub.se

Antidiabetic Properties: Given that metformin, a widely used antidiabetic drug, is a biguanide, exploring any potential effects of this compound on glucose metabolism could be a valuable avenue. nih.govjocpr.com

Antimicrobial or Antineoplastic Activity: Screening for potential efficacy against various pathogens or cancer cell lines. nih.govjocpr.com

This exploration could reposition this compound for new therapeutic indications, leveraging its known safety profile as a starting point for drug development.

Development of Advanced Pre-clinical Research Paradigms

Translating preclinical findings into clinical efficacy is a significant challenge in drug development. slideshare.net For a cardiovascular drug like this compound, relying on traditional animal models of hypertension may not fully capture the complexity of the disease in humans. slideshare.netimrpress.com While models such as the Spontaneously Hypertensive Rat (SHR) and Deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive models have been valuable, they may not fully mimic the diverse etiologies of human essential hypertension. imrpress.comresearchgate.netslideshare.net

Future research on this compound would benefit from the development and application of more sophisticated preclinical models. This could include:

Transgenic Animal Models: Utilizing animals genetically modified to better represent specific aspects of human cardiovascular disease, such as particular genetic polymorphisms known to influence blood pressure. researchgate.net

Humanized Models: Employing models that incorporate human cells or tissues to better predict the response in patients.

Organ-on-a-chip Technologies: Using microfluidic devices to create models of human tissues and organs, allowing for the study of drug effects in a more controlled and human-relevant environment.

These advanced paradigms could provide more accurate predictions of this compound's efficacy and potential off-target effects, facilitating a more nuanced understanding of its pharmacology before moving into clinical studies for any new indications.

Application of Systems Biology and Omics Technologies in Pharmacological Characterization

A systems biology approach, which integrates multiple layers of biological data, offers a powerful methodology for obtaining a holistic understanding of a drug's effects. researchgate.netfrontiersin.orgdrugtargetreview.com Rather than focusing on a single target, this approach examines the global changes a drug induces across the genome, proteome, and metabolome.

For this compound, the application of "omics" technologies could reveal a comprehensive pharmacological signature:

Transcriptomics: Analyzing changes in gene expression in response to this compound in relevant cell types (e.g., vascular smooth muscle cells, cardiomyocytes) to identify affected pathways.

Proteomics: Quantifying changes in protein levels to understand the functional consequences of altered gene expression. drugtargetreview.com

Pharmacogenomics: Investigating how genetic variations in patient populations influence the response to this compound. nih.govfrontiersin.orgdovepress.commdpi.com This is particularly relevant for antihypertensive drugs, where patient response can be highly variable. nih.gov Identifying genetic markers associated with efficacy could enable personalized medicine approaches.

Integrating these large-scale datasets can help construct network models of this compound's action, potentially identifying novel mechanisms, biomarkers for drug response, and predicting off-target effects. nih.gov

Theoretical and Computational Advances in Predicting this compound's Biological Interactions

Computational, or in silico, methods are transforming drug discovery and development by enabling rapid screening and prediction of drug-target interactions. mdpi.comnih.gov These approaches can be applied to this compound to explore its biological interaction space more broadly and efficiently.

Future research directions in this area include:

Molecular Docking and Virtual Screening: Using the three-dimensional structure of this compound to screen large databases of protein targets computationally. This could identify unexpected binding partners and suggest novel therapeutic uses or explain known side effects. researchgate.net

Pharmacophore Modeling: Creating a model of this compound's key chemical features responsible for its biological activity. This model can then be used to search for other molecules with similar features or to design new derivatives with enhanced or different activities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that relate the chemical structure of this compound and its analogs to their biological activity.

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and newly designed derivatives, helping to prioritize compounds with favorable drug-like properties. nih.gov

These computational strategies can significantly accelerate the investigation of this compound's polypharmacology, providing testable hypotheses for further experimental validation and guiding the development of novel therapeutic agents based on its guanidine scaffold.

常见问题

Q. What are the established protocols for synthesizing and characterizing Bethanidine in laboratory settings?

this compound synthesis typically follows methods described in foundational patents (e.g., Walton & Ruffell, 1965), involving benzylation of dimethylguanidine derivatives. Key steps include:

- Crystallization : Purification via methanol-diethyl ether recrystallization yields a melting point of 195–197°C .

- Derivatization : Formation of stable salts (e.g., sulfate or iodide derivatives) for pharmacological testing, with iodide derivatives crystallizing at 141–146°C .

- Characterization : High-performance liquid chromatography (HPLC) for plasma concentration analysis (Shipe et al., 1983) and spectral methods (e.g., NMR, mass spectrometry) to confirm molecular identity .

Methodological Tip: Include batch-specific details (manufacturer, purity) and validation steps (e.g., spike-recovery tests) to ensure reproducibility .

Q. How does this compound’s mechanism of action differ from other adrenergic neuron blockers like guanethidine?

this compound inhibits norepinephrine release during neuronal stimulation while increasing smooth muscle sensitivity to catecholamines. Key distinctions include:

- Amine Depletion : Unlike guanethidine, this compound does not deplete pressor amines (e.g., in cat iris), suggesting a reversible binding mechanism .

- Dose-Dependent Effects : At low doses, this compound enhances tyramine-induced pressor responses, but this effect diminishes with higher doses—a contrast to guanethidine’s linear dose-response .

Experimental Design: Use ex vivo neuronal stimulation models (e.g., cat spleen or rabbit aorta) to isolate pre- vs. post-synaptic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-dependent effects on tyramine-induced pressor responses?

The biphasic response (enhancement at low doses vs. inhibition at high doses) may stem from:

- Competitive Receptor Binding : High-dose this compound may saturate adrenergic receptors, antagonizing tyramine’s effects.

- Autonomic Modulation : Transient cholinergic inhibition at high doses could indirectly alter vascular responses .

Analytical Framework:- Conduct dose-ranging studies with parallel control groups (e.g., guanethidine comparators).

- Apply principal contradiction analysis to identify dominant mechanisms (e.g., receptor affinity vs. autonomic interference) .

- Use iterative statistical models (e.g., nonlinear regression) to quantify threshold doses .

Q. What methodological considerations are critical when designing experiments to assess this compound’s impact on autonomic cholinergic systems?

Key challenges include distinguishing direct cholinergic effects from secondary adrenergic interactions. Strategies:

- Selective Blockade : Pre-treat models with atropine (muscarinic antagonist) or hexamethonium (ganglionic blocker) to isolate cholinergic pathways .

- Temporal Monitoring : Record short-term neuromuscular paralysis (high-dose effect) separately from prolonged adrenergic blockade .

- Data Triangulation : Combine in vivo hemodynamic measurements (e.g., blood pressure) with in vitro ileum/iris assays to validate specificity .

Reporting Standards: Publish raw datasets (e.g., neuromuscular response timelines) as supplementary materials to enable meta-analyses .

Q. How should pharmacokinetic data from animal models be integrated to predict this compound’s human therapeutic window?

- Cross-Species Scaling : Use allometric modeling (e.g., body surface area adjustments) based on rodent/dog pharmacokinetics (Corder, 1979) .

- Metabolic Profiling : Compare hepatic clearance pathways (e.g., CYP450 isoforms) between species to identify translational gaps .

- Safety Margins : Calculate ratios of neurotoxic doses (e.g., LD50 in cats) to effective adrenergic-blocking doses for risk assessment .

Data Management & Reproducibility

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) principles apply to this compound research data?

- Metadata Standards : Annotate datasets with persistent identifiers (e.g., DOI), chemical structures (SMILES format), and experimental conditions (e.g., pH, temperature) .

- Machine-Readability : Share analytical data (e.g., HPLC chromatograms) in open formats (e.g., .mzML for mass spectrometry) .

- Licensing : Use CC-BY licenses for public datasets to encourage reuse while requiring attribution .

Conflict Resolution in Literature

Q. How can researchers address discrepancies in reported adrenergic blockade efficacy across this compound studies?

Common sources of variability include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。